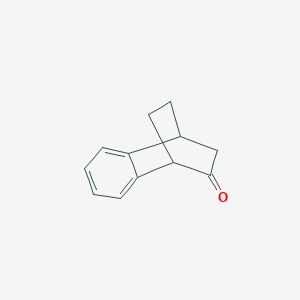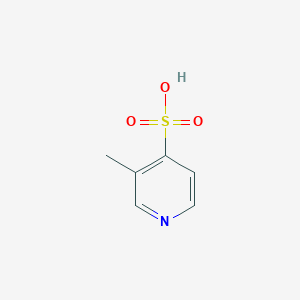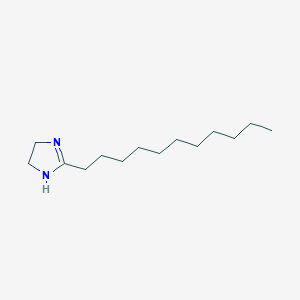
2-Undecylimidazoline
Vue d'ensemble
Description
2-Undecylimidazoline is a compound belonging to the imidazoline class. The interest in imidazolines arises from their varied applications in industrial processes and potential medicinal properties.
Synthesis Analysis
- Zigmee T. Bhutia and colleagues (2020) discussed an environmentally sustainable approach to synthesize imidazoline derivatives like 2-Undecylimidazoline using iodine as a catalyst in aqueous media, highlighting the benefits of water as a "green" media and the simplicity of this experimental setup (Bhutia et al., 2020).
- Blane P. Zavesky and team (2014) described a method for synthesizing 2-aminoimidazole products, which are structurally related to 2-Undecylimidazoline, through Pd-catalyzed carboamination reactions, showing the efficiency in generating C–N and C–C bonds (Zavesky et al., 2014).
Molecular Structure Analysis
- The research by Shu-Hui Jin and colleagues (2009) on structurally related imidazoline derivatives offers insights into the molecular structure through NMR and X-ray diffraction analysis, which can be applied to understand 2-Undecylimidazoline (Jin et al., 2009).
Chemical Reactions and Properties
- M. Tamm and associates (2007) investigated 2-iminoimidazolines, providing insights into the chemical reactions and properties of compounds structurally similar to 2-Undecylimidazoline, including details on electron delocalization and molecular structures (Tamm et al., 2007).
Physical Properties Analysis
- The study by Jian-Ping Lin and team (2014) on the synthesis of multisubstituted quinazolines and benzimidazoles highlights the physical properties of these compounds, which can be analogously applied to 2-Undecylimidazoline (Lin et al., 2014).
Chemical Properties Analysis
- The work of Wen-Chung Shieh et al. (2001) on the methylation of benzimidazoles, a class to which 2-Undecylimidazoline belongs, reveals significant aspects of its chemical properties (Shieh et al., 2001).
- Additionally, K. Sztanke and team (2006) explored the synthesis of imidazoline derivatives, offering insights into their chemical behavior and potential antibacterial properties (Sztanke et al., 2006).
Applications De Recherche Scientifique
Antibacterial and Biofilm Inhibition Properties : 2-Aminoimidazoles, closely related to 2-Undecylimidazoline, have shown promising results in inhibiting and dispersing biofilms across various bacterial orders. They exhibit synergistic effects with conventional antibiotics, significantly increasing biofilm dispersion and resensitizing multidrug-resistant strains of bacteria like MRSA to the effects of antibiotics (Rogers et al., 2010).
Synthesis of Novel Compounds : Research has focused on synthesizing new compounds based on the imidazoline structure for potential applications in treating conditions like hypertension and metabolic syndrome. For instance, 2-aryliminopyrrolidines have been synthesized and tested for their affinity on I1 imidazoline receptors, showing potential as sympatho-inhibitory drugs (Gasparik et al., 2015).
Stability Studies : The stability of N-acylimidazoles, which are used in peptide and oligonucleotide synthesis, has been studied under various conditions. These findings are essential for their application in the synthesis of biologically relevant molecules (Zaramella et al., 2002).
Anticancer Applications : 2-Amino-1-arylidenaminoimidazoles, a novel class of orally active microtubule-destabilizing anticancer agents, were synthesized. These compounds interact with tubulins, inhibiting microtubule assembly and inducing apoptosis in tumor cells (Li et al., 2010).
Antibacterial and Anti-Tumor Activity : Some new benzimidazole derivatives have been synthesized and evaluated for their antibacterial activities and cytotoxic effects against human liver cancer cell lines, showcasing their potential as clinical drugs for microbial infections and tumor inhibition (Khalifa et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
2-undecyl-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2/c1-2-3-4-5-6-7-8-9-10-11-14-15-12-13-16-14/h2-13H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHUDZKKDCTQET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1=NCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00908971 | |
| Record name | 2-Undecyl-4,5-dihydro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00908971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Undecylimidazoline | |
CAS RN |
10443-61-5, 29249-55-6 | |
| Record name | 2-Imidazoline, 2-undecyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58180 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Undecyl-4,5-dihydro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00908971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Undecylimidazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

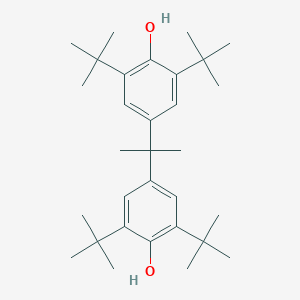
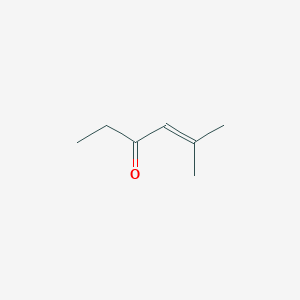

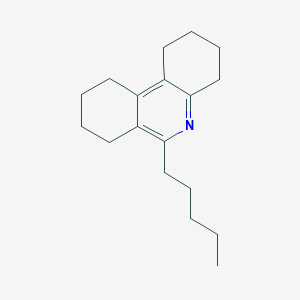
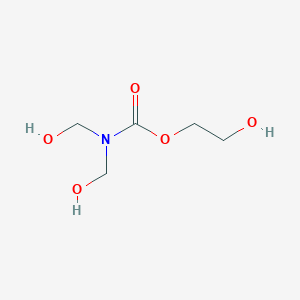
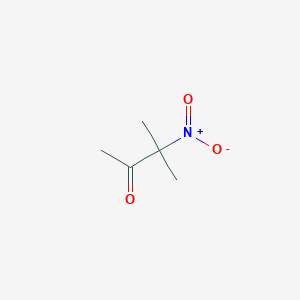

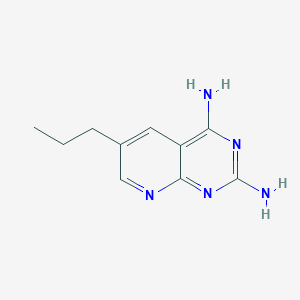
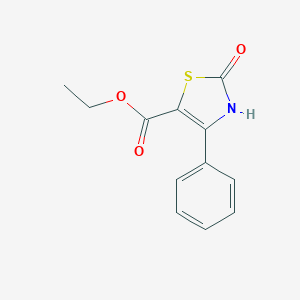

![[p-(Dimethylamino)phenyl]lithium](/img/structure/B78415.png)
